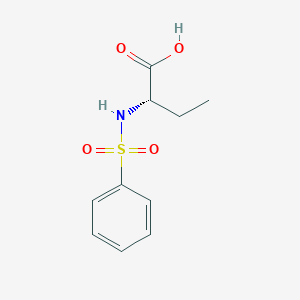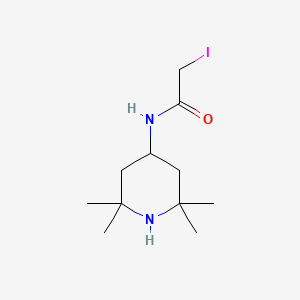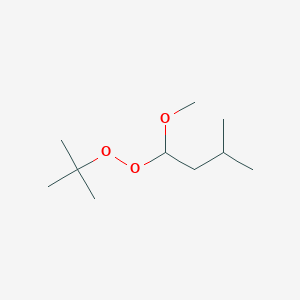
1-(tert-Butylperoxy)-1-methoxy-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylperoxy)-1-methoxy-3-methylbutane is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the chemical industry. This compound, in particular, is used as a radical initiator due to its ability to decompose and form free radicals.
Preparation Methods
The synthesis of 1-(tert-Butylperoxy)-1-methoxy-3-methylbutane typically involves the reaction of tert-butyl hydroperoxide with methoxy-3-methylbutane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the peroxide bond. Industrial production methods often employ continuous processes using plate exchangers to ensure efficient heat exchange and maintain reaction stability .
Chemical Reactions Analysis
1-(tert-Butylperoxy)-1-methoxy-3-methylbutane undergoes various types of chemical reactions, primarily involving oxidation and decomposition. The compound is known to decompose under thermal conditions, forming free radicals that can initiate polymerization reactions. Common reagents used in these reactions include acids such as phosphoric acid, sulfuric acid, nitric acid, and hydrochloric acid . The major products formed from these reactions are typically smaller organic molecules resulting from the cleavage of the peroxide bond.
Scientific Research Applications
1-(tert-Butylperoxy)-1-methoxy-3-methylbutane has several scientific research applications. In chemistry, it is used as a radical initiator in polymerization reactions, aiding in the production of various polymers. In biology and medicine, it is studied for its potential use in drug delivery systems due to its ability to generate free radicals. In the industrial sector, it is used in the manufacturing of plastics and other materials that require controlled polymerization processes .
Mechanism of Action
The mechanism of action of 1-(tert-Butylperoxy)-1-methoxy-3-methylbutane involves the decomposition of the peroxide bond to form free radicals. These free radicals can then initiate a chain reaction, leading to the polymerization of monomers. The molecular targets of this compound are typically the double bonds in monomers, which are susceptible to radical attack. The pathways involved include the formation of radical intermediates and their subsequent reactions with monomers to form polymers .
Comparison with Similar Compounds
1-(tert-Butylperoxy)-1-methoxy-3-methylbutane can be compared to other organic peroxides such as 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane and tert-butyl peroxybenzoate. These compounds also serve as radical initiators and have similar decomposition mechanisms. this compound is unique in its specific structure, which provides distinct reactivity and stability characteristics. Similar compounds include 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane and tert-butyl peroxybenzoate .
Properties
CAS No. |
61962-33-2 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-tert-butylperoxy-1-methoxy-3-methylbutane |
InChI |
InChI=1S/C10H22O3/c1-8(2)7-9(11-6)12-13-10(3,4)5/h8-9H,7H2,1-6H3 |
InChI Key |
HFQYOMATNMMIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(OC)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


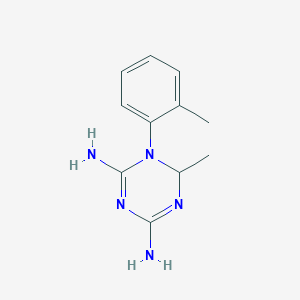
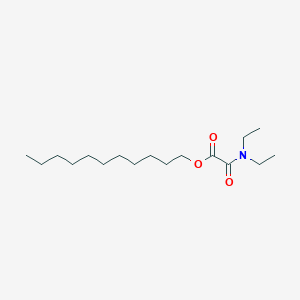
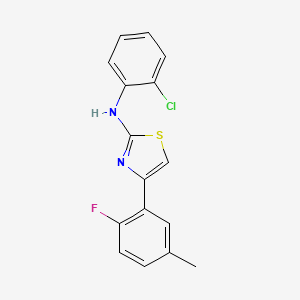
![(4E)-2-hydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one](/img/structure/B14537038.png)
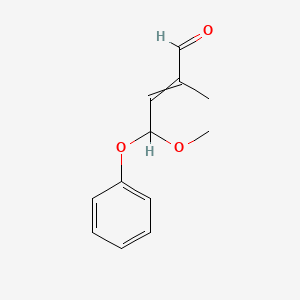
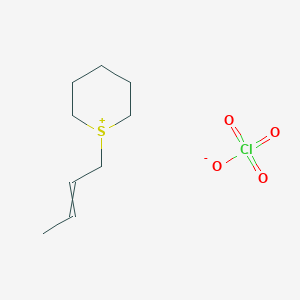
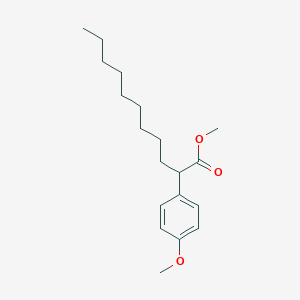
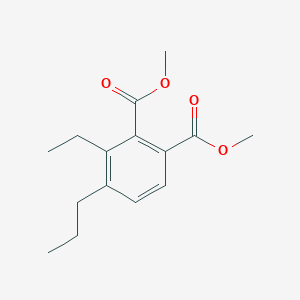
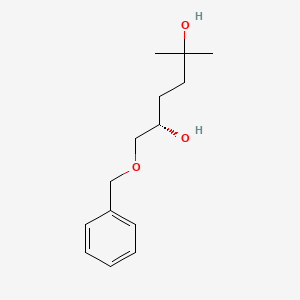
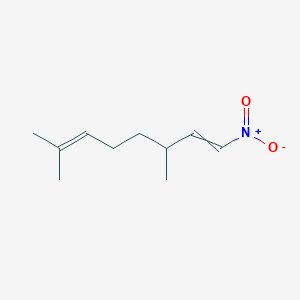
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene)](/img/structure/B14537070.png)
![(4-Chlorophenyl)[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]methanone](/img/structure/B14537077.png)
